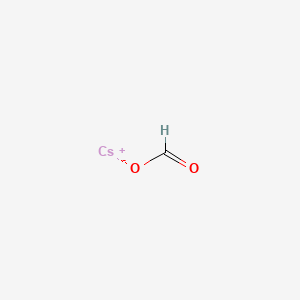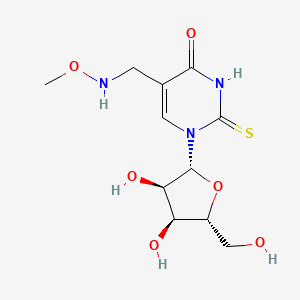
Bucolome N-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bucolome N-glucuronide is a metabolite of bucolome, a non-steroidal anti-inflammatory drug. Bucolome is known for its analgesic and anti-inflammatory properties without the sedative or hypnotic effects typically associated with barbiturates . This compound is the first N-glucuronide of barbituric acid derivatives isolated from rat bile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bucolome N-glucuronide is formed through the enzymatic reaction of glucuronic acid conjugation, catalyzed by UDP-glucuronosyltransferase (UGT) . This reaction is a part of phase II drug metabolism, where bucolome undergoes glucuronidation to form this compound .
Industrial Production Methods: The industrial production of this compound involves the use of liver microsomes from various species, including humans, rats, and other mammals . The liver microsomal activity is the highest, followed by the small intestinal microsomes . Yeast microsomes expressing rat UGT isoforms are also used to identify the UGT molecular species responsible for this compound formation .
Analyse Des Réactions Chimiques
Types of Reactions: Bucolome N-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction . This reaction involves the addition of glucuronic acid to bucolome, facilitated by UGT enzymes .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is catalyzed by UGT enzymes . The reaction conditions typically involve liver microsomes or yeast microsomes expressing UGT isoforms .
Major Products: The major product of this reaction is this compound, which is formed by the conjugation of glucuronic acid with bucolome .
Applications De Recherche Scientifique
Bucolome N-glucuronide has several scientific research applications, including:
Mécanisme D'action
Bucolome N-glucuronide exerts its effects through the process of glucuronidation, where bucolome is conjugated with glucuronic acid by UGT enzymes . This process enhances the solubility and excretion of bucolome, thereby reducing its toxicity and increasing its therapeutic efficacy . The primary molecular targets are the UGT enzymes, particularly UGT1A1 and UGT1A2 .
Comparaison Avec Des Composés Similaires
Bucolome N-glucuronide is unique among barbituric acid derivatives due to its formation through glucuronidation . Similar compounds include:
Phenobarbital N-glucuronide: Another barbiturate derivative that undergoes glucuronidation.
Amobarbital N-glucuronide: Similar to this compound, it is formed through the conjugation of glucuronic acid with amobarbital.
This compound stands out due to its specific formation by UGT1A1 and UGT1A2, which are widely distributed in rat tissues .
Propriétés
Numéro CAS |
98641-06-6 |
|---|---|
Formule moléculaire |
C23H33NaO8 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
sodium;(1S,2R,3R,4S)-5-[(1R)-3-butyl-5-cyclohexyl-2,4,6-trioxocyclohexyl]-2,3,4-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H34O8.Na/c1-2-3-9-12-17(24)15(11-7-5-4-6-8-11)21(28)16(18(12)25)13-10-14(23(30)31)20(27)22(29)19(13)26;/h11-16,19-20,22,26-27,29H,2-10H2,1H3,(H,30,31);/q;+1/p-1/t12?,13?,14-,15?,16+,19-,20+,22+;/m0./s1 |
Clé InChI |
GSDWEDIBGZCBHU-AMIBHTEKSA-M |
SMILES |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
SMILES isomérique |
CCCCC1C(=O)[C@H](C(=O)C(C1=O)C2CCCCC2)C3C[C@@H]([C@H]([C@@H]([C@H]3O)O)O)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+] |
Synonymes |
bucolome N-glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)

![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)







